molecular formula C18H15Cl2N3OS2 B4580874 N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No. B4580874
M. Wt: 424.4 g/mol
InChI Key: UTUOZBIHXHKECU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the mentioned compound involves strategic chemical reactions to achieve the desired thiadiazole core. For instance, the synthesis of a structurally related compound, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, is achieved through dehydrosulfurization of hydrazinecarbothioamide in the presence of iodine and triethylamine in DMF, yielding an 84% product (Pavlova et al., 2022). This method illustrates a general approach to synthesizing thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including our compound of interest, is often confirmed using spectroscopic techniques such as NMR. The structural confirmation of similar compounds involves detailed spectral analysis, demonstrating the importance of NMR spectroscopy in elucidating the molecular structure of thiadiazole derivatives (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives are known for their reactivity towards various chemical reagents. For example, the oxidative dimerization of thioamides to prepare 3,5-disubstituted 1,2,4-thiadiazoles showcases the chemical reactivity of thiadiazole precursors (Takikawa et al., 1985). This reactivity is crucial for synthesizing a wide range of thiadiazole derivatives with potential applications.

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including solubility, melting points, and crystalline structure, are pivotal for their application in various fields. These properties are often characterized using techniques like X-ray diffraction, as seen in studies of similar thiadiazole compounds (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including stability, reactivity, and the nature of substituents, play a significant role in their functional applications. For instance, the study of the interaction of thiadiazole derivatives with molecular iodine highlights their potential antithyroid activity, showcasing the importance of chemical properties in determining biological activity (Ivolgina & Chernov'yants, 2018).

Scientific Research Applications

Anticancer Activity

A study revealed the synthesis of novel thiadiazole derivatives, showing potent anticancer activities. These compounds were synthesized using a facile method and evaluated against Hepatocellular carcinoma cell lines, with some compounds exhibiting significant inhibitory effects, demonstrating the potential of thiadiazole derivatives as anticancer agents (Gomha et al., 2017).

Antimicrobial Agents

Research on 2-phenylamino-thiazole derivatives indicated promising antimicrobial activity against various bacterial and fungal strains. Some molecules outperformed reference drugs, highlighting the thiadiazole scaffold's significance in developing new antimicrobial agents (Bikobo et al., 2017).

Photophysical Properties

The study on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes showcased excellent photophysical properties, including large Stokes shift and solid-state fluorescence. This research suggests the potential of these derivatives in developing new fluorescent materials (Zhang et al., 2017).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for nematocidal activity. Some compounds exhibited significant activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).

Antimicrobial Evaluation

Further research into thiadiazole-enaminones and their derivatives indicated some compounds display promising antimicrobial activities against tested microorganisms. This study underscores the potential of the thiadiazole scaffold in antimicrobial drug discovery (Farghaly et al., 2011).

properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS2/c19-14-8-6-13(10-15(14)20)11-25-18-23-22-17(26-18)21-16(24)9-7-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUOZBIHXHKECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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